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Cat. No.: B1359081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, synthesis, and

biological evaluation of 3-(4-methylphenoxy)piperidine and its analogues. This class of

compounds has garnered significant interest in medicinal chemistry due to their diverse

pharmacological activities. This document outlines the systematic IUPAC naming conventions,

summarizes key quantitative data from structure-activity relationship (SAR) studies, and

provides detailed experimental protocols for their synthesis. Furthermore, it visualizes critical

experimental workflows to facilitate a deeper understanding of the research and development

process for these promising molecules.

IUPAC Nomenclature
The systematic naming of 3-(4-methylphenoxy)piperidine analogues follows the established

rules of the International Union of Pure and Applied Chemistry (IUPAC). The core structure

consists of a piperidine ring substituted at the 3-position with a phenoxy group, which in turn

has a methyl group at the 4-position of the phenyl ring. Variations in this core structure, such as

substitutions on the piperidine ring or the phenyl ring, are named accordingly.

According to IUPAC nomenclature, the parent compound is named 3-(4-
methylphenoxy)piperidine[1]. The piperidine ring is numbered starting from the nitrogen atom

as position 1. The phenoxy group is attached to the 3-position of the piperidine ring, and the
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methyl group is at the 4-position of the phenoxy substituent. PubChem provides the canonical

SMILES notation as CC1=CC=C(C=C1)OC2CCCNC2 and the InChIKey as

XLKBIUMAMUGELV-UHFFFAOYSA-N for this compound[1].

Analogues are named by indicating the position and identity of any additional substituents. For

example:

3-(2-Methylphenoxy)piperidine: Here, the methyl group is at the 2-position of the phenoxy

ring[2].

3-(Benzhydryloxymethyl)piperidine: This analogue features a benzhydryloxy

(diphenylmethoxy) group attached to a methyl substituent at the 3-position of the piperidine

ring[3].

4-[2-(Trifluoromethoxy)phenoxy]piperidine: In this case, the phenoxy group is at the 4-

position of the piperidine ring, and the phenyl ring is substituted with a trifluoromethoxy group

at the 2-position[4].

Quantitative Data and Structure-Activity
Relationships
The biological activity of 3-(4-methylphenoxy)piperidine analogues has been explored in

various contexts, including their potential as antagonists for the dopamine D4 receptor and

their anticonvulsant properties[5][6][7]. The following tables summarize key quantitative data

from published studies.
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Compound
ID

Structure/S
ubstituents

Receptor
Binding
Affinity (Ki,
nM)

Lipophilic
Efficiency
(LipE)

CNS MPO
Score

Reference

9j

4-

cyanophenox

y

1.7 (D4R) >5 - [5]

9k

3,4-

difluoropheno

xy

2.7 (D4R) - - [5]

9l

4-fluoro-3-

methylpheno

xy

6.5 (D4R) - - [5]

9m

4-cyano-3-

fluorophenox

y

21 (D4R) - - [5]

8b

3,4-

difluoropheny

l

5.5 (D4R) - - [5]

8c
3-

methylphenyl
13 (D4R) - - [5]

Table 1: Dopamine D4 Receptor (D4R) Antagonist Activity of Phenoxy Piperidine Analogues.
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Compound
ID

Structure/S
ubstituents

Anticonvuls
ant Activity
(MES test,
30 mg/kg)

Anticonvuls
ant Activity
(scMET
test, 100
mg/kg)

Neurotoxici
ty (rotarod
test)

Reference

2

tert-

amylphenoxy

alkyl

(homo)piperid

ine derivative

Active at 0.5

h
- - [6]

3

tert-

amylphenoxy

alkyl

(homo)piperid

ine derivative

Active at 0.5

h
- - [6]

4

tert-

amylphenoxy

alkyl

(homo)piperid

ine derivative

Active at 0.5

h
Protection High [6]

9

tert-

amylphenoxy

alkyl

(homo)piperid

ine derivative

Active at 0.5

h
- - [6]

11

tert-

amylphenoxy

alkyl

(homo)piperid

ine derivative

Active at 0.5

h
- - [6]

12 tert-

amylphenoxy

alkyl

Active at 0.5

h

- - [6]
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(homo)piperid

ine derivative

20

tert-

amylphenoxy

alkyl

(homo)piperid

ine derivative

Active at 0.5

h
- - [6]

Table 2: Anticonvulsant Activity of Phenoxyalkyl (homo)piperidine Derivatives.

Experimental Protocols
The synthesis of 3-(4-methylphenoxy)piperidine and its analogues can be achieved through

various synthetic routes. A common approach involves the nucleophilic substitution of a

suitable leaving group on the piperidine ring with a substituted phenol. Below are generalized

experimental protocols based on established methods for the synthesis of piperidine

derivatives[8][9][10].

General Procedure for the Synthesis of Phenoxy
Piperidine Analogues
A general and widely employed method involves the reaction of a halo-substituted piperidine

with a corresponding phenol in the presence of a base.

Materials:

N-protected 3-halopiperidine (e.g., 1-Boc-3-chloropiperidine)

Substituted phenol (e.g., 4-methylphenol)

Base (e.g., Cesium carbonate, Potassium carbonate)

Solvent (e.g., Acetonitrile, DMF)

Inert atmosphere (e.g., Argon or Nitrogen)

Protocol:
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To a solution of the substituted phenol (1.0 eq.) in the chosen solvent, add the base (2.0 eq.).

Stir the mixture at room temperature for 15-30 minutes.

Add the N-protected 3-halopiperidine (1.2 eq.) to the reaction mixture.

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography

(TLC).

Upon completion, cool the reaction to room temperature and filter to remove the base.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate)

and wash sequentially with 1 M NaOH, water, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain the N-protected

phenoxy piperidine analogue.

The protecting group (e.g., Boc) can be removed under acidic conditions (e.g., trifluoroacetic

acid in dichloromethane or HCl in diethyl ether) to yield the final product.

Reductive Amination for N-Functionalization
The nitrogen atom of the piperidine ring is a common site for introducing diversity to modulate

the compound's properties[8]. Reductive amination is a standard method for this

functionalization.

Materials:

3-(4-Methylphenoxy)piperidine

Aldehyde or Ketone

Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
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Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

Protocol:

Dissolve 3-(4-methylphenoxy)piperidine (1.0 eq.) and the desired aldehyde or ketone (1.1

eq.) in the solvent.

Stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.

Add the reducing agent (1.5 eq.) portion-wise to the reaction mixture.

Continue stirring at room temperature until the starting material is consumed (monitor by

TLC).

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography.

Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the development of 3-
(4-methylphenoxy)piperidine analogues.
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Caption: General workflow for the synthesis and functionalization of 3-(4-
methylphenoxy)piperidine analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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